molecular formula C6H12N2O2 B13159401 5-(Aminomethyl)oxolane-3-carboxamide

5-(Aminomethyl)oxolane-3-carboxamide

Cat. No.: B13159401
M. Wt: 144.17 g/mol
InChI Key: GSHYJEADIAKEGH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ It is a derivative of oxolane, featuring an aminomethyl group at the 5-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the catalytic amidation of oxolane-3-carboxylic acid with an aminomethyl group. This reaction can be catalyzed using various reagents, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of catalytic amidation and the use of efficient catalysts like TriTFET can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted oxolane derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)oxolane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)oxolane-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    5-(Aminomethyl)oxolane-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.

Uniqueness

5-(Aminomethyl)oxolane-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 3-position may confer distinct properties compared to its isomers.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

5-(aminomethyl)oxolane-3-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-2-5-1-4(3-10-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)

InChI Key

GSHYJEADIAKEGH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1CN)C(=O)N

Origin of Product

United States

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